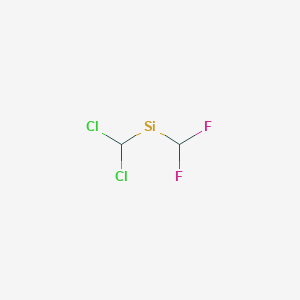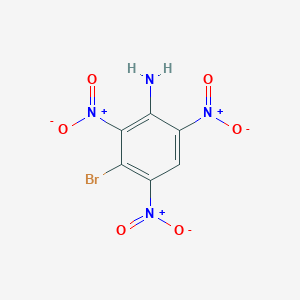
3-Bromo-2,4,6-trinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4,6-trinitroaniline is a chemical compound with the molecular formula C₆H₃BrN₄O₆. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,6-trinitroaniline typically involves the nitration of 3-bromoaniline. The process begins with the bromination of aniline to form 3-bromoaniline, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the risk of side reactions and hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 3-bromo-2,4,6-triaminoaniline.
Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state nitro derivatives.
Reduction: Formation of 3-bromo-2,4,6-triaminoaniline.
Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2,4,6-trinitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4,6-trinitroaniline involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitroaniline: Similar structure but lacks the bromine atom.
3-Bromo-2,4,6-trimethylaniline: Contains methyl groups instead of nitro groups.
3,5-Difluoro-2,4,6-trinitroanisole: Contains fluorine atoms and an anisole group.
Uniqueness
3-Bromo-2,4,6-trinitroaniline is unique due to the presence of both bromine and multiple nitro groups, which impart distinct chemical and physical properties The bromine atom enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis
Propriétés
Numéro CAS |
24626-58-2 |
|---|---|
Formule moléculaire |
C6H3BrN4O6 |
Poids moléculaire |
307.02 g/mol |
Nom IUPAC |
3-bromo-2,4,6-trinitroaniline |
InChI |
InChI=1S/C6H3BrN4O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H,8H2 |
Clé InChI |
DJXOPGXKCDRBRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



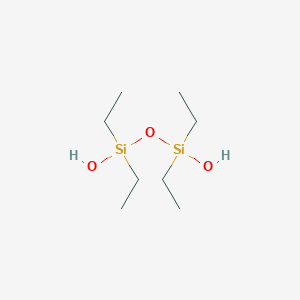
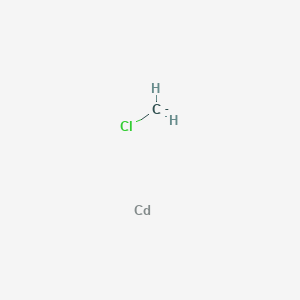

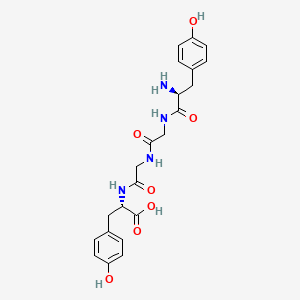
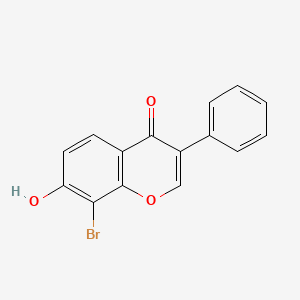


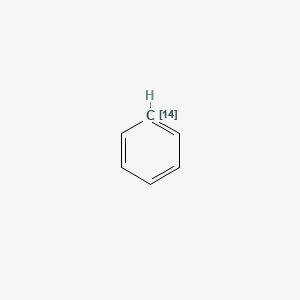

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

